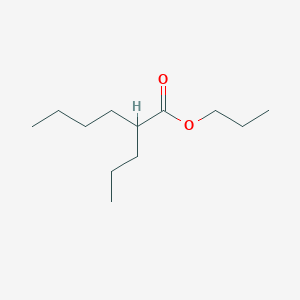
Propyl 2-propylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 2-propylhexanoate is an organic compound classified as an ester. Esters are typically formed by the reaction of an alcohol with a carboxylic acid. This compound is known for its distinct chemical structure and properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Propyl 2-propylhexanoate is synthesized through an esterification reaction. This involves the condensation of propanol with 2-propylhexanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed efficiently. The hydroxyl group from the propanol reacts with the carboxyl group from the 2-propylhexanoic acid, resulting in the formation of water and the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and distillation units are often employed to separate the ester from the reaction mixture and purify it.
化学反应分析
Types of Reactions
Propyl 2-propylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into propanol and 2-propylhexanoic acid in the presence of a dilute acid or base and heat.
Oxidation: While esters are generally resistant to oxidation, under specific conditions, they can be oxidized to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanol and 2-propylhexanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
科学研究应用
Propyl 2-propylhexanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
作用机制
The mechanism of action of propyl 2-propylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can participate in hydrolysis reactions, releasing its constituent alcohol and acid. These reactions can influence various biochemical pathways and processes, depending on the context in which the compound is used .
相似化合物的比较
Propyl 2-propylhexanoate can be compared with other esters such as:
- Methyl octanoate
- Ethyl heptanoate
- Butyl pentanoate
These compounds share similar chemical structures and properties but differ in their specific alcohol and acid components. The uniqueness of this compound lies in its specific combination of propanol and 2-propylhexanoic acid, which imparts distinct physical and chemical properties .
属性
分子式 |
C12H24O2 |
|---|---|
分子量 |
200.32 g/mol |
IUPAC 名称 |
propyl 2-propylhexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-11(8-5-2)12(13)14-10-6-3/h11H,4-10H2,1-3H3 |
InChI 键 |
NTCHIPBIKTVTRW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCC)C(=O)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


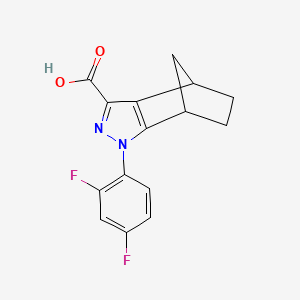
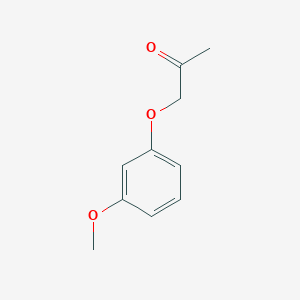

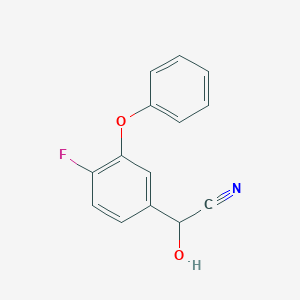



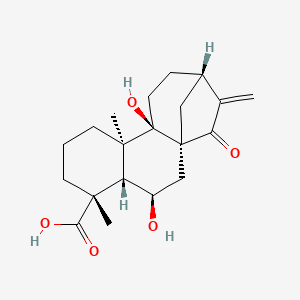
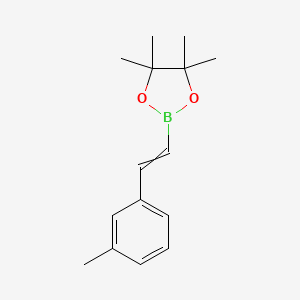
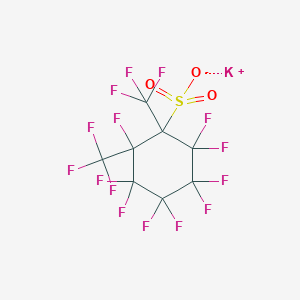
![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)

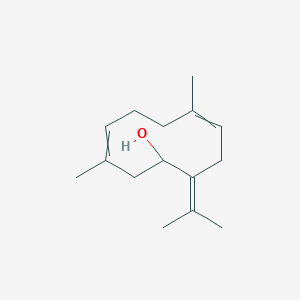
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
